molecular formula C13H20FN B1462499 [2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine CAS No. 1019551-70-2

[2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B1462499
CAS No.: 1019551-70-2
M. Wt: 209.3 g/mol
InChI Key: HEJTWIKATBHDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)ethylamine is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to an ethyl chain and a branched 3-methylbutan-2-yl (isopentyl) amine substituent. Its molecular formula is C₁₃H₁₉FN, with a molecular weight of 208.30 g/mol. The para-fluorine substitution on the phenyl ring and the bulky isopentyl group distinguish it from simpler amines.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJTWIKATBHDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting material: 2-(4-fluorophenyl)ethyl halide (commonly bromide or chloride).
  • Nucleophile: 3-methylbutan-2-ylamine.
  • Conditions: Basic medium (e.g., potassium carbonate), polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Typically 80–100°C.
  • Reaction time: Several hours (4–12 h) depending on scale and reactivity.

Mechanism and Considerations

The nucleophilic amine attacks the electrophilic carbon attached to the halogen on the 4-fluorophenyl ethyl moiety, displacing the halide ion and forming the desired secondary amine bond. The fluorine substituent on the aromatic ring is generally inert under these conditions, preserving the fluorophenyl structure.

Optimization Parameters

  • Base selection: Potassium carbonate or sodium hydride to deprotonate the amine and increase nucleophilicity.
  • Solvent polarity: Polar aprotic solvents favor SN2 displacement.
  • Temperature control: Elevated temperatures accelerate reaction but must be balanced to minimize side reactions such as elimination or over-alkylation.
  • Molar ratios: Excess amine can drive the reaction to completion.

Preparation via Reductive Amination

Reaction Scheme

  • Starting materials: 2-(4-fluorophenyl)acetaldehyde and 3-methylbutan-2-ylamine.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (Pd/C, Raney Ni).
  • Solvent: Methanol or ethanol.
  • pH: Slightly acidic to neutral to facilitate imine formation.
  • Temperature: Ambient to mild heating (25–50°C).

Mechanism and Considerations

The aldehyde and amine form an imine intermediate, which is subsequently reduced in situ to form the secondary amine. This method allows for stereochemical control if chiral amines are used and avoids the use of halogenated intermediates.

Advantages

  • High selectivity and yield.
  • Mild reaction conditions.
  • Potential for stereochemical retention or induction.

Industrial Scale Preparation Notes

  • Continuous flow reactors are increasingly employed for nucleophilic substitution to enhance reaction control and yield.
  • Industrial synthesis emphasizes solvent recovery and catalyst recycling to reduce costs.
  • Purification typically involves extraction, crystallization, and chromatographic methods.
  • Quality control includes chromatographic purity (HPLC), spectroscopic verification (NMR, MS), and residual solvent analysis.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Challenges
Nucleophilic Substitution 2-(4-Fluorophenyl)ethyl halide, 3-methylbutan-2-ylamine K2CO3, DMF, 80–100°C Simple, direct substitution Possible over-alkylation, side reactions
Reductive Amination 2-(4-Fluorophenyl)acetaldehyde, 3-methylbutan-2-ylamine NaBH3CN or Pd/C, MeOH, mild heating High selectivity, mild conditions Requires aldehyde precursor, imine stability
Continuous Flow Process Same as nucleophilic substitution Automated reactors, optimized flow Enhanced yield and scalability Equipment cost, process optimization

Research Findings and Analytical Characterization

  • Purity assessment: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) confirm product purity and molecular weight.
  • Structural confirmation: Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy identifies characteristic chemical shifts for the fluorophenyl ring, ethyl linker, and 3-methylbutan-2-yl amine moiety.
  • Stereochemical analysis: Chiral HPLC and circular dichroism (CD) spectroscopy are used when chiral centers are present to determine enantiomeric excess and configuration.
  • Yield optimization: Reaction conditions such as solvent choice, temperature, and reagent ratios are systematically varied to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(4-Fluorophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Fluorophenyl Positional Isomers
  • 2-(2-Fluorophenyl)methylamine ():
    • Molecular Formula : C₁₂H₁₈FN
    • Key Difference : Fluorine at the ortho position on the phenyl ring.
    • Implications : Ortho-substitution may sterically hinder receptor binding compared to para-substituted analogs. Para-fluorine is more common in bioactive compounds (e.g., fluoxetine) due to enhanced electronic effects and binding affinity .
Amine Substituent Variations
  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (): Molecular Formula: C₁₇H₂₀FNO₂ Key Difference: Dimethoxybenzyl group replaces isopentyl. Implications: The polar dimethoxy group increases solubility but may reduce blood-brain barrier penetration compared to the lipophilic isopentyl group. Such substitutions are common in peripherally acting drugs .
  • N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine (): Molecular Formula: C₁₀H₁₃FN₂ Key Difference: Cyclopropane ring replaces isopentyl.
Heterocyclic Analogs
  • Pruvanserin Hydrochloride ():

    • Molecular Formula : C₂₂H₂₁FN₄O•HCl
    • Key Difference : Incorporates a piperazine ring and indole-carbonitrile moiety.
    • Implications : Piperazine introduces basicity and hydrogen-bonding capacity, critical for serotonin receptor antagonism in treating insomnia and depression. The isopentyl group in the target compound lacks this functionality .
  • 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Derivatives ():

    • Key Difference : Thiadiazole core with 4-fluorophenyl and thiophene groups.
    • Activity : Exhibits anticancer effects (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells). The fluorophenyl group likely enhances cytotoxicity through hydrophobic interactions .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Key Substituents Biological Activity (Reported)
2-(4-Fluorophenyl)ethylamine C₁₃H₁₉FN 208.30 ~3.2 (estimated) 4-Fluorophenyl, isopentyl Not reported
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine C₁₇H₂₀FNO₂ 289.35 ~2.8 4-Fluorophenyl, dimethoxybenzyl Not reported
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O•HCl 412.89 ~3.5 4-Fluorophenethyl, piperazine CNS modulation (insomnia, depression)
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine C₁₃H₉FN₄S₂ 296.36 ~3.0 4-Fluorophenyl, thiadiazole Anticancer (IC₅₀ = 1.28 µg/mL)

<sup>*</sup>LogP values estimated using fragment-based methods.

Mechanistic Insights from Structural Analogs

  • Sigma Receptor Ligands ():

    • Fluorophenyl-containing compounds like (1-(cyclopropylmethyl)-4-2'4"-fluorophenyl)piperidine inhibit NMDA-stimulated dopamine release via sigma receptors. The target compound’s isopentyl group may similarly modulate receptor interactions, though specific data are lacking .
  • Anticancer Activity ():

    • The 4-fluorophenyl group in thiadiazole derivatives enhances cytotoxicity, suggesting that the target compound’s fluorophenyl moiety could confer similar properties if paired with an appropriate pharmacophore .

Biological Activity

2-(4-Fluorophenyl)ethylamine, also known as a fluorinated phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits interactions with various biological receptors and enzymes, which may lead to therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)ethylamine is C13H20FNC_{13}H_{20}FN. The structure features a fluorophenyl group linked to an ethyl chain, which is further connected to a branched amine group. The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to similar compounds without fluorine substitutions.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenyl)ethylamineC13H18ClNC_{13}H_{18}ClNChlorine substituent
2-(4-Bromophenyl)ethylamineC13H18BrNC_{13}H_{18}BrNBromine substituent
2-(4-Methylphenyl)ethylamineC14H20NC_{14}H_{20}NMethyl substituent
2-(4-Fluorophenyl)ethylamine C13H20FNC_{13}H_{20}FN Fluorine substituent

The biological activity of 2-(4-Fluorophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorophenyl group enhances binding affinity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Interaction with Receptors

Research indicates that this compound may act as a positive allosteric modulator for certain receptors, particularly in the context of neurotransmission and signal transduction pathways. For instance, studies have shown that similar compounds can enhance the activity of metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory function .

Case Study: Neuropharmacological Effects

In a study examining the neuropharmacological properties of related compounds, 2-(4-Fluorophenyl)ethylamine was evaluated for its effects on neurotransmitter systems. The compound demonstrated significant interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Table 2: Summary of Biological Activity Findings

Study FocusFindings
Neurotransmitter InteractionModulates serotonin and dopamine receptor activity
Potential Therapeutic ApplicationsMood disorders, neurodegenerative diseases
Mechanism of ActionPositive allosteric modulation

In Vitro Assays

In vitro assays have been conducted to assess the compound's efficacy in inhibiting specific enzymes. For example, it was found to inhibit certain phospholipases involved in lipid metabolism, which could have implications for conditions such as phospholipidosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(4-Fluorophenyl)ethylamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluorophenethyl bromide and 3-methylbutan-2-amine under basic conditions (e.g., K₂CO₃ or NaOH in a polar aprotic solvent like DMF). Heating at 60–80°C for 12–24 hours improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .
  • Key Considerations : Monitor reaction progress using TLC, and confirm product identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Primary Tools :

  • NMR Spectroscopy : 1^1H NMR (to resolve aromatic protons and amine protons) and 19^{19}F NMR (to confirm fluorophenyl substitution) .
  • IR Spectroscopy : Identify N-H stretching (~3300 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, using programs like SHELXL .

Q. What preliminary biological activities have been reported for fluorophenyl-alkylamine derivatives?

  • Findings : Structurally analogous compounds (e.g., [(2,4-difluorophenyl)methyl]amines) show interactions with serotonin receptors via π-π stacking (fluorophenyl group) and hydrogen bonding (amine group). Preliminary in vitro assays suggest moderate affinity for 5-HT2A_{2A} and σ₁ receptors .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be systematically addressed?

  • Strategies :

  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature gradients) and biological assay protocols (cell lines, buffer pH).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or molecular docking (AutoDock Vina) to explore target binding modes .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., mono- vs. di-fluorophenyl analogs) to identify substituent-dependent trends .

Q. What strategies improve scalability and yield in large-scale synthesis?

  • Optimization Approaches :

  • Continuous Flow Chemistry : Enhances heat/mass transfer and reduces side reactions compared to batch methods .
  • Catalysis : Explore Pd-catalyzed coupling for aryl-amine bond formation, though steric hindrance from the branched alkyl group may require tailored ligands .
  • Workup Efficiency : Liquid-liquid extraction with dichloromethane/water minimizes product loss during purification.

Q. How can computational methods elucidate the compound’s interactions with biological targets?

  • Protocols :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., GROMACS) to assess stability of fluorophenyl interactions with aromatic residues .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between fluorophenyl and non-fluorinated analogs .
  • ADMET Prediction : Use SwissADME or pkCSM to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.